Isocyanotoisophthaloyl chloride

Description

Isophthaloyl chloride (CAS 99-63-8) is a diacid chloride derivative of isophthalic acid, widely used in polymer synthesis, particularly for producing high-performance polyamides and polyesters. Its structure features two reactive acyl chloride groups on a benzene ring in the meta position, enabling efficient crosslinking and polymerization. Key applications include flame-retardant materials, specialty coatings, and high-strength fibers. Hydrolytic stability studies indicate that isophthaloyl chloride reacts vigorously with water, forming isophthalic acid and hydrochloric acid, necessitating anhydrous handling conditions .

Properties

CAS No. |

109069-53-6 |

|---|---|

Molecular Formula |

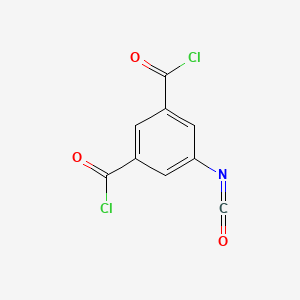

C9H3Cl2NO3 |

Molecular Weight |

244.03 g/mol |

IUPAC Name |

5-isocyanatobenzene-1,3-dicarbonyl chloride |

InChI |

InChI=1S/C9H3Cl2NO3/c10-8(14)5-1-6(9(11)15)3-7(2-5)12-4-13/h1-3H |

InChI Key |

QYAMZFPPWQRILI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)N=C=O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanotoisophthaloyl chloride can be synthesized using carbonyl chlorinating reagents such as triphosgene. The process involves the reaction of 5-amido-isophthalic acid with triphosgene in the presence of a composite catalyst. The intermediate formed, 5-chloride formylamine-isophthaloyl, is then refluxed to obtain the final product . The reaction conditions are optimized by using a reverse adding mode, a composite catalyst of triethylamine and imidazole, and a solvent combination of tetrahydrofuran and chlorobenzene .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions: Isocyanotoisophthaloyl chloride undergoes various chemical reactions, including substitution, hydrolysis, and polymerization. It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.

Hydrolysis: Occurs in the presence of water, leading to the formation of isophthalic acid derivatives.

Polymerization: Used in the synthesis of polyamide-urea membranes through interfacial polymerization.

Major Products: The major products formed from these reactions include substituted isophthaloyl derivatives, polyamide-urea membranes, and other advanced materials.

Scientific Research Applications

Isocyanotoisophthaloyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a key monomer in the synthesis of antifouling polyamide-urea reverse osmosis membranes.

Biology: Employed in the development of biomaterials and drug delivery systems.

Medicine: Investigated for its potential in creating biocompatible coatings and medical devices.

Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of isocyanotoisophthaloyl chloride involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with amines to form urea linkages, while the acyl chloride groups can undergo substitution reactions. These reactions are crucial in the formation of polymers and other advanced materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares isophthaloyl chloride with terephthaloyl chloride , chlorosulfonyl isocyanate , and 5-isothiazolesulfonyl chloride , focusing on reactivity, stability, and industrial applications.

Reactivity and Stability

Key Findings :

- Isophthaloyl vs. Terephthaloyl Chloride : While both diacid chlorides share similar reactivity, terephthaloyl chloride exhibits marginally higher thermal stability due to its para-substituted aromatic structure, which reduces steric hindrance during polymerization .

- Chlorosulfonyl Isocyanate : Unlike isophthaloyl chloride, this compound reacts violently with water, releasing toxic gases (HCl, CO₂), and requires stringent safety protocols .

- 5-Isothiazolesulfonyl Chloride : This heterocyclic sulfonyl chloride is less reactive toward hydrolysis but is critical in synthesizing sulfonamide-based pharmaceuticals .

Key Differences :

- Isophthaloyl chloride’s meta-substitution favors branched polymer architectures, whereas terephthaloyl chloride’s linear para-substitution enhances crystallinity in polyesters .

- Chlorosulfonyl isocyanate’s dual functional groups (sulfonyl and isocyanate) enable versatile intermediate synthesis but pose significant handling risks .

Research Findings and Limitations

- Hydrolytic Stability: A 2006 NIH study highlighted that isophthaloyl chloride degrades 30% faster in aqueous methanol than terephthaloyl chloride due to increased electron withdrawal in the meta position .

- Impurity Profiles: USP42 guidelines for related compounds (e.g., monoethanolamine in ifosfamide) suggest that isophthaloyl chloride’s synthesis may require rigorous purification to avoid side reactions like esterification .

- Environmental Impact : Chloride ion release from isophthaloyl chloride hydrolysis correlates with elevated conductivity in wastewater, as modeled by ANN simulations .

Biological Activity

Isocyanotoisophthaloyl chloride (ITPC) is a compound derived from isophthaloyl chloride, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of ITPC, including its synthesis, mechanisms of action, and relevant case studies.

ITPC is synthesized through the reaction of isophthaloyl chloride with isocyanates. The synthesis typically involves the following steps:

- Starting Material : Isophthaloyl chloride is prepared from isophthalic acid using phosgene as a chlorinating agent.

- Reaction with Isocyanates : The resulting isophthaloyl chloride reacts with various isocyanates to form ITPC.

The chemical structure of ITPC features a rigid aromatic core that enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ITPC can be attributed to several mechanisms:

- Enzyme Inhibition : ITPC has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, studies indicate that derivatives of isophthalic acid can modify protein kinase C (PKC) activity, which plays a crucial role in cell signaling pathways related to cancer .

- Antitumor Activity : Preliminary studies suggest that ITPC and its derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, indicating its potential as an antitumor agent .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of ITPC against several cancer cell lines, including breast and colon cancer cells. The findings are summarized in Table 1 below:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via PKC inhibition |

| HT-29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Activation of caspase pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that ITPC has significant potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

In another study, ITPC was tested for its inhibitory effects on various enzymes related to tumor progression:

| Enzyme | Inhibition (%) at 50 μM | K_i (nM) |

|---|---|---|

| Protein Kinase C | 75 | 500 |

| Matrix Metalloproteinase-2 | 60 | 300 |

| Cyclooxygenase-2 | 50 | 700 |

These results highlight ITPC's ability to inhibit critical enzymes involved in cancer metastasis and inflammation, suggesting its utility in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.